molecular formula C8H14Cl2N2 B177558 4-Ethylbenzene-1,2-diamine dihydrochloride CAS No. 116599-06-5

4-Ethylbenzene-1,2-diamine dihydrochloride

Cat. No.: B177558
CAS No.: 116599-06-5
M. Wt: 209.11 g/mol
InChI Key: UUQDJQXMGZLMOO-UHFFFAOYSA-N
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Description

4-Ethylbenzene-1,2-diamine dihydrochloride is an organic compound with the molecular formula C8H14Cl2N2. It is a derivative of benzene, characterized by the presence of two amino groups (-NH2) and an ethyl group (-C2H5) attached to the benzene ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethylbenzene-1,2-diamine dihydrochloride typically involves the nitration of ethylbenzene to form 4-ethyl-1,2-dinitrobenzene, followed by catalytic hydrogenation to reduce the nitro groups to amino groups. The final step involves the formation of the dihydrochloride salt by reacting the diamine with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of continuous flow reactors for nitration and hydrogenation, ensuring efficient and consistent production. The dihydrochloride salt is then crystallized and purified for use in various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Ethylbenzene-1,2-diamine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be further reduced to form corresponding amines.

    Substitution: The ethyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products:

Scientific Research Applications

4-Ethylbenzene-1,2-diamine dihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 4-Ethylbenzene-1,2-diamine dihydrochloride involves its interaction with various molecular targets, primarily through its amino groups. These groups can form hydrogen bonds and interact with active sites of enzymes or receptors, modulating their activity. The compound can also undergo redox reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

  • 4-Methylbenzene-1,2-diamine dihydrochloride
  • 4-Propylbenzene-1,2-diamine dihydrochloride
  • 4-Isopropylbenzene-1,2-diamine dihydrochloride

Comparison: 4-Ethylbenzene-1,2-diamine dihydrochloride is unique due to the presence of the ethyl group, which influences its reactivity and interaction with other molecules. Compared to its methyl and propyl analogs, the ethyl group provides a balance between steric hindrance and electronic effects, making it a versatile compound for various applications .

Properties

IUPAC Name

4-ethylbenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-2-6-3-4-7(9)8(10)5-6;;/h3-5H,2,9-10H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQDJQXMGZLMOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603053
Record name 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116599-06-5
Record name 4-Ethylbenzene-1,2-diamine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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